molecular formula C13H13NO3S B172791 N-(m-Hydroxyphenyl)-p-toluenesulphonamide CAS No. 3743-29-1

N-(m-Hydroxyphenyl)-p-toluenesulphonamide

Cat. No. B172791
CAS RN: 3743-29-1
M. Wt: 263.31 g/mol
InChI Key: JKRIULAJORWCLQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “N-(m-Hydroxyphenyl)-p-toluenesulphonamide” has been reported. For instance, the synthesis of both enantiomers of 1-(m-hydroxyphenyl)ethylamine, an important intermediate for the preparation of valuable active pharmaceuticals, was described using ®- or (S)-α-PEA-imines as chiral building blocks .

Scientific Research Applications

Biomedical Applications of mTHPP

  • Scientific Field: Biomedical Sciences, specifically Photodynamic Therapy .
  • Application Summary: mTHPP is used as a photosensitizer in photodynamic therapy. Its low aqueous solubility hampers its clinical use due to complex delivery . To overcome this, mTHPP is covalently attached to β-cyclodextrin (CD-mTHPP), improving its solubility and allowing for better delivery and cellular uptake .
  • Methods of Application: The photophysical properties of CD-mTHPP were examined using steady-state fluorescence and lifetime measurements . Cellular uptake was studied using confocal and fluorescence lifetime imaging microscopy on human squamous carcinoma cells (A431) . Skin penetration was assessed using two-photon fluorescence microscopy .
  • Results/Outcomes: The study found that CD-mTHPP exhibits improved skin distribution compared to mTHPP alone when using aqueous vehicles . It was also found that CD-mTHPP is taken up by A431 cells in predominantly monomeric form . These results indicate that CD-mTHPP demonstrates improved biodistribution ex vivo compared to mTHPP and is a promising multimodal system for photodynamic therapy .

Antimicrobial Laser-Induced Photodynamic Therapy

  • Scientific Field: Biomedical Sciences, specifically Antimicrobial Photodynamic Therapy .
  • Application Summary: A study reported the efficacy of laser-light-irradiated 5,10,15,20-tetrakis (m-hydroxyphenyl)porphyrin (mTHPP) loaded onto an ethylcellulose/chitosan nanocomposite in eradicating multi-drug resistant Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans .
  • Methods of Application: The mTHPP was loaded onto an ethylcellulose/chitosan nanocomposite and characterized. Different laser wavelengths, powers, and exposure times were investigated in the antimicrobial photodynamic therapy (aPDT) experiments .
  • Results/Outcomes: The best inhibition was observed using 635 nm with the mTHPP EC/Chs nanocomposite for C. albicans (59 ± 0.21%), P. aeruginosa (71.7 ± 1.72%), and S. aureus (74.2 ± 1.26%) with illumination of only 15 min .

Biological Activities of Polysaccharide Extracts

  • Scientific Field: Biomedical Sciences, specifically Dermatology .
  • Application Summary: A study reported the extraction, characterization, and biological activities of polysaccharide extracts from Nymphaea hybrid .
  • Methods of Application: The polysaccharide-rich Nymphaea hybrid extracts (NHE) were obtained using the ultrasound-assisted cellulase extraction (UCE) method optimized by response surface methodology (RSM) .
  • Results/Outcomes: NHE conveyed a good ability to scavenge against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals and inhibit the hyaluronidase activity. NHE can effectively protect the HaCaT cells against oxidative damage by inhibiting the intracellular reactive oxygen species (ROS) production in the H2O2 stimulation assays and promoting the proliferation and migration in the scratch assays .

Antimicrobial Laser-Induced Photodynamic Therapy

  • Scientific Field: Biomedical Sciences, specifically Antimicrobial Photodynamic Therapy .
  • Application Summary: A study reported the efficacy of laser-light-irradiated 5,10,15,20-tetrakis (m-hydroxyphenyl)porphyrin (mTHPP) loaded onto an ethylcellulose/chitosan nanocomposite in eradicating multi-drug resistant Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans .
  • Methods of Application: The mTHPP was loaded onto an ethylcellulose/chitosan nanocomposite and characterized. Different laser wavelengths, powers, and exposure times were investigated in the antimicrobial photodynamic therapy (aPDT) experiments .
  • Results/Outcomes: The best inhibition was observed using 635 nm with the mTHPP EC/Chs nanocomposite for C. albicans (59 ± 0.21%), P. aeruginosa (71.7 ± 1.72%), and S. aureus (74.2 ± 1.26%) with illumination of only 15 min .

Biological Activities of Polysaccharide Extracts

  • Scientific Field: Biomedical Sciences, specifically Dermatology .
  • Application Summary: A study reported the extraction, characterization, and biological activities of polysaccharide extracts from Nymphaea hybrid .
  • Methods of Application: The polysaccharide-rich Nymphaea hybrid extracts (NHE) were obtained using the ultrasound-assisted cellulase extraction (UCE) method optimized by response surface methodology (RSM) .
  • Results/Outcomes: NHE conveyed a good ability to scavenge against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radicals and inhibit the hyaluronidase activity. NHE can effectively protect the HaCaT cells against oxidative damage by inhibiting the intracellular reactive oxygen species (ROS) production in the H2O2 stimulation assays and promoting the proliferation and migration in the scratch assays .

properties

IUPAC Name

N-(3-hydroxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(16,17)14-11-3-2-4-12(15)9-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRIULAJORWCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80190877
Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(m-Hydroxyphenyl)-p-toluenesulphonamide

CAS RN

3743-29-1
Record name N-(3-Hydroxyphenyl)-p-toluenesulfonamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743291
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(m-Hydroxyphenyl)-p-toluenesulphonamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(m-hydroxyphenyl)-p-toluenesulphonamide
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